molecular formula C26H28N2OS2 B11522173 (5Z)-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11522173
M. Wt: 448.6 g/mol
InChI Key: OLXABKMCANPZHY-VMTNTFKOSA-N
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Description

(5Z)-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an indole moiety, a thiazolidinone ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazolidinone precursors, and various reagents to introduce the sulfanyl group. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the indole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the indole or thiazolidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to modified thiazolidinone or indole derivatives.

Scientific Research Applications

(5Z)-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with various enzymes or receptors, while the thiazolidinone ring and sulfanyl group could modulate the compound’s activity and selectivity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5Z)-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{2-[(2Z)-1-ETHYL-3,3-DIMETHYL-5-PHENYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features. The presence of both an indole moiety and a thiazolidinone ring, along with the sulfanyl group, provides a unique chemical scaffold that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C26H28N2OS2

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenylindol-2-ylidene)ethylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N2OS2/c1-5-16-28-24(29)22(31-25(28)30)14-15-23-26(3,4)20-17-19(18-10-8-7-9-11-18)12-13-21(20)27(23)6-2/h7-15,17H,5-6,16H2,1-4H3/b22-14-,23-15-

InChI Key

OLXABKMCANPZHY-VMTNTFKOSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C=C\2/C(C3=C(N2CC)C=CC(=C3)C4=CC=CC=C4)(C)C)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC=C2C(C3=C(N2CC)C=CC(=C3)C4=CC=CC=C4)(C)C)SC1=S

Origin of Product

United States

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